5,6-Heptadienal, 2-methyl- is an organic compound classified under the category of aldehydes and specifically belongs to the group of unsaturated aldehydes. Its molecular formula is , and it is recognized for its unique structure featuring a conjugated diene system, which contributes to its chemical reactivity and potential applications in various fields, particularly in flavoring and fragrance industries .
This compound can be derived from natural sources such as certain plant oils, where it contributes to the aroma profile. It is classified as a flavoring agent and has been identified in various food products, particularly those with complex flavor profiles. The compound is also noted for its presence in aroma volatiles of certain oils, indicating its significance in sensory analysis within food science .
The synthesis of 5,6-Heptadienal, 2-methyl- can be achieved through several methods. One common approach involves the oxidation of corresponding alcohols or alkenes. For example, starting from 2-methyl-1-heptene, oxidation reactions can yield the desired aldehyde through controlled conditions using oxidizing agents such as potassium permanganate or ozone .
In laboratory settings, the synthesis often employs techniques such as gas chromatography for monitoring reaction progress and purity assessment. The reaction conditions (temperature, solvent choice) are critical for maximizing yield and minimizing by-products. Additionally, methods like flash chromatography may be utilized for purification of the final product .
The molecular structure of 5,6-Heptadienal, 2-methyl- consists of a straight-chain hydrocarbon backbone with a double bond between the fifth and sixth carbon atoms and an aldehyde functional group at one end. The presence of the methyl group at the second carbon adds to its unique properties.
5,6-Heptadienal, 2-methyl- participates in various chemical reactions typical of aldehydes. Key reactions include:
The reactivity of this compound is enhanced due to the presence of conjugated double bonds which can participate in Diels-Alder reactions or polymerization processes under appropriate conditions .
The mechanism by which 5,6-Heptadienal, 2-methyl- exerts its effects in biological systems often involves interaction with olfactory receptors due to its volatile nature. Upon volatilization, it binds to specific receptors in the nasal cavity, triggering sensory responses that contribute to flavor perception.
Research indicates that compounds like 5,6-Heptadienal can influence taste and aroma thresholds significantly depending on their concentration and interaction with other flavor compounds .
5,6-Heptadienal is sensitive to air and light; thus, it should be stored in airtight containers away from direct sunlight to prevent degradation. It exhibits typical aldehyde reactivity including susceptibility to oxidation and polymerization under certain conditions .
5,6-Heptadienal, 2-methyl- finds applications primarily in:
2-Methyl-5,6-heptadienal (C₈H₁₂O) is a secondary lipid oxidation product generated during the peroxidation of ω-3 and ω-6 polyunsaturated fatty acids (PUFAs). This aldehyde arises from the fragmentation of hydroperoxides formed when PUFAs with three or more double bonds react with reactive oxygen species. In marine lipids rich in eicosapentaenoic acid (EPA; 20:5 n-3) and docosahexaenoic acid (DHA; 22:6 n-3), 2-methyl-5,6-heptadienal contributes to the "fishy" off-odors characteristic of oxidized fish oils. Its formation is accelerated in emulsified systems (e.g., liposomes) where lipid-water interfaces enhance oxidation kinetics [3] [7].
Structurally, the conjugated dienal system in 2-methyl-5,6-heptadienal allows it to act as a Michael acceptor, enabling reactions with nucleophilic groups in proteins or DNA. This reactivity underpins its biological impacts, such as inducing ferroptosis—a regulated cell death pathway driven by iron-dependent lipid peroxidation [2]. In low-density lipoprotein (LDL) oxidation models, analogous dienals like 2,4-heptadienal integrate into lipoprotein particles at concentrations up to 12 mM, modifying apolipoprotein B and enhancing electrophoretic mobility—a hallmark of atherogenic LDL [9].
Table 1: Key Volatile Aldehydes Generated from PUFA Oxidation
Parent PUFA | Carbon Chain Length | Characteristic Aldehydes | Aroma Impact |
---|---|---|---|
Linolenate (18:3 n-3) | C₇ | 2,4-Heptadienal | Rancid, hazelnut |
Linolenate (18:3 n-3) | C₈ | 2-Methyl-5,6-heptadienal | Fishy, metallic |
Arachidonate (20:4 n-6) | C₆ | Hexanal | Green, grassy |
Docosahexaenoate (22:6 n-3) | C₁₀ | 2,4,7-Decatrienal | Fishy, oxidized oil |
Eicosapentaenoate (20:5 n-3) | C₇ | 4(Z)-Heptenal | Creamy, fishy |
Data synthesized from [4] [5] [7]
The biosynthesis of 2-methyl-5,6-heptadienal occurs via two primary routes:
High hydrostatic pressure (HHP) processing of foods alters these pathways by disrupting weak bonds in LOX and HPL enzymes. Inactivation of LOX reduces enzymatic aldehydic production by 40–60%, while non-enzymatic oxidation may increase due to cellular decompartmentalization, releasing PUFAs and metals that accelerate autoxidation [10].
2-Methyl-5,6-heptadienal is a signature volatile from the autoxidation of linolenic acid (18:3 n-3) and its derivatives. The mechanistic origin lies in the non-uniform distribution of hydroperoxide isomers formed during linolenate oxidation. Autoxidation at 25–80°C generates four primary hydroperoxides: 9-OOH, 12-OOH, 13-OOH, and 16-OOH. The "external" 9- and 16-OOH isomers dominate (73–82% combined), while "internal" 12- and 13-OOH isomers are minor (18–27%) due to their propensity for cyclization into hydroperoxy epidioxides [5].
Table 2: Isomeric Distribution of Hydroperoxides from Methyl Linolenate Autoxidation
Temperature (°C) | 9-OOH (%) | 12-OOH (%) | 13-OOH (%) | 16-OOH (%) |
---|---|---|---|---|
25 | 30.6 | 10.1 | 10.8 | 48.6 |
40 | 33.0 | 10.8 | 12.4 | 43.9 |
60 | 29.4 | 11.4 | 11.8 | 47.5 |
80 | 34.2 | 11.1 | 11.5 | 43.3 |
Data from Frankel et al. (1977a) as cited in [5]
β-Scission of the 16-OOH alkoxyl radical is the principal source of 2-methyl-5,6-heptadienal. The reaction proceeds as follows:
This aldehyde is analytically detected in oxidized linolenate systems via gas chromatography-olfactometry, where it contributes green, metallic notes. Its odor threshold is exceptionally low (≤0.1 ppb), making it sensorially significant even at trace concentrations. In marine phospholipid emulsions, the presence of phosphatidylethanolamine (PE) accelerates its formation via Strecker degradation, where primary amine groups react with carbonyl intermediates to form pyrroles and volatile aldehydes [3] [6].
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